molecular formula C15H10BrNO2 B2633299 (3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one CAS No. 313969-64-1

(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one

Cat. No. B2633299
CAS RN: 313969-64-1
M. Wt: 316.154
InChI Key: IOAHGVOWQFADBU-WQLSENKSSA-N
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Description

(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Scientific Research Applications

Hepatic Protection and Antioxidant Activities

Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, have shown pleiotropic protective effects on chronic liver injuries. These compounds modulate transcriptional factors, relieve oxidative stress, inhibit DNA synthesis, and have immunomodulatory biofunctions, contributing to the protection against viral hepatitis, hepatic steatosis, cirrhosis, and hepatocellular carcinoma through anti-fibrosis, anti-tumor, antioxidant, detoxification, and anti-inflammation effects (Wang et al., 2016).

Synthesis and Chemical Applications

The synthesis of indole derivatives has been a topic of significant interest, with reviews and classifications presenting frameworks for indole syntheses, highlighting their chemical diversity and the versatility in synthetic organic chemistry. These methodologies facilitate the preparation of indoles for various applications, including pharmaceuticals, agrochemicals, and research tools, demonstrating the critical role of indole synthesis in advancing chemical sciences (Taber & Tirunahari, 2011).

Antimicrobial Activities

Some indole derivatives exhibit broad-spectrum antimicrobial activities, acting against fungi, gram-negative, and gram-positive bacteria. Studies have focused on understanding the mechanisms underlying these effects, which include interactions with microbial membranes and inhibition of biofilm formation. This antimicrobial property makes indole derivatives potential candidates for developing new antimicrobial agents and addressing antibiotic resistance challenges (Marchese et al., 2017).

Neurochemistry and Neurotoxicity Research

Research on indole derivatives also extends to their neurochemical and neurotoxicological properties, providing insights into their potential impacts on the nervous system. Such studies are vital for understanding the mechanisms of action of neuroactive substances, their therapeutic potential, and their safety profiles (McKenna & Peroutka, 1990).

properties

IUPAC Name

(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)17-15(12)19/h1-8,18H,(H,17,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAHGVOWQFADBU-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)Br)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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